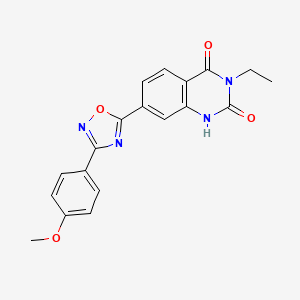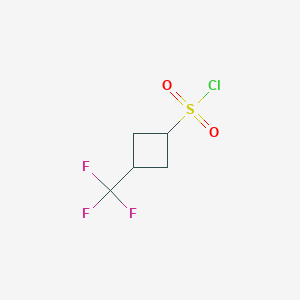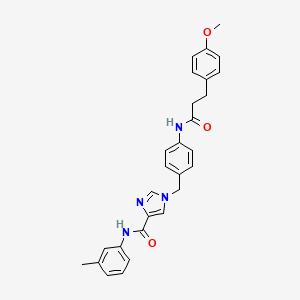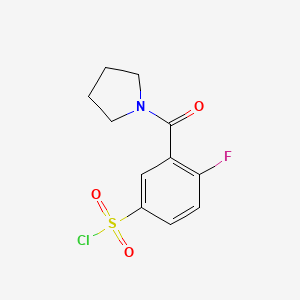
N-(6-quinoxalinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-quinoxalinyl)-2-furamide is a heterocyclic compound that features a quinoxaline ring fused with a furan ring through an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Applications De Recherche Scientifique
N-(6-quinoxalinyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
Target of Action
N-(6-quinoxalinyl)-2-furamide, also known as N-(quinoxalin-6-yl)furan-2-carboxamide, primarily targets Acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an important member of the acetyl-CoA synthetase family, which catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) . Acetyl-CoA is a crucial intermediate metabolite in the metabolism of energy substrates .
Mode of Action
This compound acts as a potent, reversible inhibitor of ACSS2 . It efficiently blocks the uptake of 14C tracer carbons from acetate into lipids and histones . This inhibition disrupts the synthesis of acetyl-CoA, a critical step in the process of DNA and histone acetylation .
Biochemical Pathways
The inhibition of ACSS2 by this compound affects the tricarboxylic acid cycle and oxidative phosphorylation . These pathways converge through acetyl-CoA, disrupting material energy metabolism and various acetylation processes . The regulation of histone and transcription factor acetylation by ACSS2 is particularly affected .
Pharmacokinetics
It is known that the compound is a cell-permeable quinoxaline-based compound . It exhibits selectivity over ACSF2 and ACSL5 acyl-CoA synthetases .
Result of Action
The inhibition of ACSS2 by this compound results in significant molecular and cellular effects. It disrupts the synthesis of acetyl-CoA, affecting DNA and histone acetylation . This disruption can influence substance metabolism and tumorigenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, studies in tumors have shown that cancer cells adapt to the growth conditions in the tumor microenvironment by activating or increasing the expression level of ACSS2 under metabolic stress . The efficacy and stability of this compound could potentially be influenced by such environmental conditions.
Analyse Biochimique
Biochemical Properties
N-(6-quinoxalinyl)-2-furamide has been identified as a potent inhibitor of acetyl CoA synthetase (ACSS2), a key enzyme involved in the metabolism of energy substrates . It exhibits selectivity over other acyl-CoA synthetases, such as ACSF2 and ACSL5 . The compound’s interaction with ACSS2 can influence various biochemical reactions, particularly those involving the conversion of acetate to acetyl coenzyme A (acetyl-CoA) .
Cellular Effects
In cellular contexts, this compound has been shown to efficiently block the uptake of 14C tracer carbons from acetate into lipids and histones in HepG2 cells . This suggests that the compound can influence cell function by altering lipid metabolism and histone acetylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibition of ACSS2 . By blocking the activity of this enzyme, the compound can disrupt the synthesis of acetyl-CoA from intracellular acetate . This can lead to changes in gene expression and enzyme activation or inhibition, given the role of acetyl-CoA in various acetylation processes .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound can inhibit in vivo tumor growth in breast cancers
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with ACSS2 . By inhibiting this enzyme, the compound can disrupt the conversion of acetate to acetyl-CoA, a key step in numerous metabolic processes, including the tricarboxylic acid cycle and oxidative phosphorylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-quinoxalinyl)-2-furamide typically involves the nucleophilic substitution of 6-fluoroquinoxaline with furamide under controlled conditions. One common method includes the use of microwave irradiation to accelerate the reaction. For instance, 6-fluoroquinoxaline can be reacted with furamide in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-quinoxalinyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- N-(2,3-di-2-thienyl-6-quinoxalinyl)-N’-(2-methoxyethyl)urea
- N-(6-quinoxalinyl)-4-morpholinecarbothioamide
- N-(6-quinoxalinyl)-2,1,3-benzothiadiazole-5-carboxamide
Comparison: N-(6-quinoxalinyl)-2-furamide is unique due to its furan ring, which imparts distinct electronic and steric properties compared to other quinoxaline derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
N-quinoxalin-6-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(12-2-1-7-18-12)16-9-3-4-10-11(8-9)15-6-5-14-10/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVSOTCJHVKNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)
![5-(diphenylmethyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2547561.png)

![2-(1,2-benzoxazol-3-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2547565.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2547567.png)

![N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2547569.png)


![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547573.png)


![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)
